Fluperlapine

Description

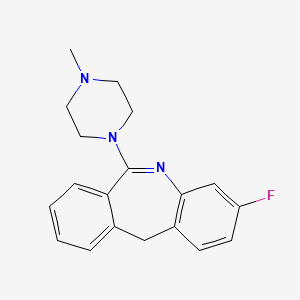

structure given in first source

Properties

IUPAC Name |

3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWGMKKHCLHVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046123 | |

| Record name | Fluperlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67121-76-0 | |

| Record name | Fluperlapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluperlapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluperlapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPERLAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluperlapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of fluperlapine, a dibenzazepine derivative with antipsychotic properties. This document details the synthetic route, key chemical and physical characteristics, and analytical methodologies. Furthermore, it elucidates the principal signaling pathways through which this compound is understood to exert its pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the IUPAC name 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine, is a tricyclic compound chemically and pharmacologically related to clozapine.[1][2] It was first synthesized in 1979.[2] While it demonstrated efficacy in treating conditions such as schizophrenia and psychosis, it was never commercialized.[2] This was potentially due to its capacity to induce agranulocytosis, a serious adverse effect also associated with clozapine.[2]

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀FN₃ | |

| Molecular Weight | 309.39 g/mol | |

| IUPAC Name | 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine | |

| CAS Number | 67121-76-0 | |

| Appearance | To be determined | |

| Solubility | To be determined | |

| pKa | To be determined | |

| Melting Point | To be determined | |

| Purity (typical) | >98% | |

| Storage Conditions | Dry, dark, 0 - 4°C (short term), -20°C (long term) |

Synthesis of this compound

The synthesis of this compound and related 6-piperazinyl-11H-dibenzo[b,e]azepines is described in U.S. Patent 4,308,207. The general synthetic scheme involves the reaction of a lactam intermediate with a piperazine derivative.

General Synthetic Scheme

The synthesis of this compound can be conceptualized as a two-step process starting from a suitable dibenzo[b,e]azepine lactam.

Experimental Protocol (Illustrative)

The following protocol is an illustrative example for the synthesis of a 6-piperazinyl-11H-dibenzo[b,e]azepine derivative, based on general methods for this class of compounds. Researchers should consult the specific details within U.S. Patent 4,308,207 and adapt the procedure accordingly for this compound.

Materials:

-

3-Fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (the lactam intermediate)

-

N-methylpiperazine

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous toluene

-

Anhydrous anisole

-

Isopropanol

-

Concentrated ammonia solution

-

Diatomaceous earth

-

Hydrochloric acid (10%)

-

Ether or other suitable organic solvent for extraction

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and anhydrous anisole.

-

Addition of TiCl₄: Cool the solvent mixture in an ice bath and slowly add titanium tetrachloride via the dropping funnel.

-

Addition of Reactants: To the cooled solution, add the 3-fluoro-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one and N-methylpiperazine.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-112°C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Work-up:

-

Cool the reaction mixture to 60-70°C and add isopropanol to dissolve any precipitated titanium compounds.

-

Add diatomaceous earth and then slowly add concentrated ammonia solution with cooling to precipitate titanium salts.

-

Filter the mixture, washing the filter cake with toluene.

-

Combine the filtrate and washings, and wash with water.

-

Extract the organic phase with 10% hydrochloric acid.

-

Make the acidic aqueous extract basic with an excess of dilute ammonia to precipitate the crude product.

-

-

Purification:

-

Extract the crude product with a suitable organic solvent such as ether.

-

Wash the organic extract with water and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

-

Analytical Methodologies

Validated analytical methods are crucial for the quantification and characterization of this compound in research and development settings. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally related antipsychotic drugs and can be adapted.

High-Performance Liquid Chromatography (HPLC) (Illustrative)

This method is based on a general reverse-phase HPLC procedure for the analysis of olanzapine, a structurally similar compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a phosphate buffer (pH 4.0) and acetonitrile in a ratio of approximately 53:47 (v/v), with a small amount of an amine modifier like triethylamine (e.g., 0.03%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 235 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase. For analysis in biological matrices, a liquid-liquid or solid-phase extraction would be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dibenzazepine ring system, the methylene protons of the azepine and piperazine rings, and the methyl protons of the N-methyl group.

-

¹³C-NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 19 carbon atoms in the this compound molecule, including the aromatic carbons, the aliphatic carbons of the rings, and the methyl carbon.

-

¹⁹F-NMR: Given the presence of a fluorine atom, fluorine-19 NMR would be a valuable technique for characterization, showing a signal for the single fluorine atom on the aromatic ring.

Mechanism of Action and Signaling Pathways

This compound's pharmacological profile is characterized by its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems. It acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors.

Dopamine D₂ Receptor Signaling Pathway

This compound blocks D₂ receptors, which are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. This antagonism is believed to be a key mechanism for its antipsychotic effects.

Serotonin 5-HT₂A Receptor Signaling Pathway

This compound also exhibits antagonist activity at 5-HT₂A receptors. This action is thought to contribute to its atypical antipsychotic profile, potentially mitigating some of the extrapyramidal side effects associated with D₂ receptor blockade and improving negative symptoms of schizophrenia.

Conclusion

This compound remains a compound of significant interest for its complex pharmacology and its potential to inform the development of novel antipsychotic agents. This technical guide has provided a detailed overview of its synthesis and chemical properties, drawing from the available scientific and patent literature. While a complete experimental dataset for some of its physical properties is lacking, the provided methodologies for synthesis and analysis offer a solid foundation for researchers. The elucidation of its interactions with key neurotransmitter signaling pathways underscores the rationale for its antipsychotic activity and provides a framework for future drug discovery efforts in this therapeutic area. Further research to fully characterize its physicochemical properties and to develop and validate specific analytical methods is warranted.

References

A Comparative Analysis of the Receptor Binding Profiles: Fluperlapine vs. Clozapine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the receptor binding profiles of the atypical antipsychotic fluperlapine and the benchmark atypical antipsychotic, clozapine. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological characteristics of these two compounds. The guide summarizes quantitative binding data, outlines detailed experimental methodologies for receptor binding assays, and visualizes key signaling pathways and experimental workflows.

Introduction

Clozapine, a dibenzodiazepine derivative, is a cornerstone in the treatment of refractory schizophrenia, exhibiting superior efficacy in a subset of patients who do not respond to other antipsychotic medications. Its therapeutic action is attributed to its complex pharmacology, characterized by a broad receptor binding profile. This compound, a structurally related dibenzazepine, has also been investigated for its antipsychotic properties. Understanding the nuances of this compound's receptor binding profile in comparison to clozapine is crucial for elucidating its potential therapeutic advantages and side-effect liability. This guide aims to provide a detailed, data-driven comparison to inform further research and development.

Quantitative Receptor Binding Data

The following table summarizes the in vitro receptor binding affinities (Ki or IC50 in nM) of this compound and clozapine for a range of neurotransmitter receptors. A lower value indicates a higher binding affinity. It is important to note that while extensive data is available for clozapine, quantitative data for this compound is less comprehensive in the public domain.

| Receptor Family | Receptor Subtype | This compound (Ki/IC50, nM) | Clozapine (Ki, nM) |

| Dopamine | D1 | - | 270 |

| D2 | Binds less than clozapine[1] | 160 | |

| D3 | - | 555 | |

| D4 | >100 | 24 | |

| D5 | - | 454 | |

| Serotonin | 5-HT1A | - | 120 |

| 5-HT2A | - | 5.4 | |

| 5-HT2C | - | 9.4 | |

| 5-HT3 | - | 95 | |

| 5-HT6 | Agonist | 4 | |

| 5-HT7 | Agonist | 6.3 | |

| Adrenergic | α1 | ~10 | 1.6 (α1A) |

| α2 | Negligible affinity | 90 (α2A) | |

| Muscarinic | M1-M5 (non-selective) | ~15 | 6.2 (M1) |

| Histamine | H1 | - | 1.1 |

Data for clozapine is primarily from DrugBank and other cited sources. Data for this compound is compiled from various preclinical studies.

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. The following is a generalized protocol for a competitive binding assay, a common method used to determine the Ki of a test compound.

Membrane Preparation

-

Tissue/Cell Homogenization : Tissues (e.g., rodent brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

-

Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing : The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the assay.

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay) to ensure consistent amounts of receptor are used in each assay.

-

Storage : The prepared membranes are aliquoted and stored at -80°C until use.

Competitive Binding Assay

-

Incubation Setup : The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest), and varying concentrations of the unlabeled test compound (this compound or clozapine).

-

Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand : After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Washing : The filters are washed with a cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement : The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

IC50 Determination : The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal curve is fitted to the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

-

Ki Calculation : The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Key Signaling Pathways

The therapeutic and side effects of this compound and clozapine are mediated by their interaction with various G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for two of the most critical receptors in antipsychotic pharmacology: the dopamine D2 receptor and the serotonin 5-HT2A receptor.

Dopamine D₂ Receptor Signaling Pathway (Gαi-coupled)

Dopamine D₂ receptors are coupled to the inhibitory G-protein, Gαi. Antagonism of this receptor by antipsychotics is a key mechanism for their therapeutic effects on the positive symptoms of schizophrenia.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway (Gαq-coupled)

Serotonin 5-HT₂ₐ receptors are coupled to the G-protein, Gαq. Antagonism of this receptor is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly regarding extrapyramidal symptoms, and potential efficacy against negative symptoms.

Discussion and Conclusion

The available data indicates that this compound shares some pharmacological similarities with clozapine, notably its potent anticholinergic and anti-α₁-adrenergic activity.[2] However, key differences exist. This compound appears to have a lower affinity for the dopamine D₂ receptor compared to clozapine, a characteristic that may contribute to a lower risk of extrapyramidal side effects.[1] Furthermore, while clozapine has a very high affinity for the 5-HT₂ₐ receptor, comprehensive quantitative data for this compound at this and other serotonin receptor subtypes is needed for a complete comparison. The agonistic activity of this compound at 5-HT₆ and 5-HT₇ receptors also distinguishes it from clozapine and may have implications for its cognitive and antidepressant effects.

References

Pharmacological Characterization of Fluperlapine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluperlapine, a dibenzazepine derivative, is an atypical antipsychotic agent with a complex pharmacological profile that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antipsychotic drugs.

Introduction

This compound (NB 106-689) is an atypical antipsychotic that exhibits a pharmacological profile similar to clozapine, with additional antidepressant properties.[1][2] Structurally a morphanthridine, it was synthesized and studied for its potential in treating schizophrenia and other psychotic disorders.[3] Despite demonstrating efficacy, it was never commercialized, partly due to concerns about potential agranulocytosis, a side effect also associated with clozapine.[3] This guide delves into the detailed pharmacological characteristics of this compound, providing a foundation for understanding its mechanism of action and potential for future research.

Receptor Binding Profile

The affinity of this compound for a wide range of neurotransmitter receptors has been characterized through in vitro radioligand binding assays. The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound at various receptors.

| Receptor | Ki (nM) | IC50 (nM) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT2A | 7.9 | [3] | |

| 5-HT2C | 18.2 | ||

| 5-HT6 | 29 | ||

| 5-HT7 | 4.6 | ||

| Dopamine Receptors | |||

| D1 | 85 | ||

| D2 | 316.2 | ||

| D3 | 254.7 | ||

| D4 | 21 | ||

| Muscarinic Receptors | |||

| M1 | 8.8 | ~15 | |

| M2 | 71 | ||

| M3 | 41 | ||

| M4 | 14 | ||

| M5 | 17 | ||

| Adrenergic Receptors | |||

| α1 | ~10 | ||

| α2 | Negligible affinity |

In Vitro Pharmacology

Functional Activity

This compound's functional activity at various receptors has been assessed through a range of in vitro assays. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a characteristic feature of atypical antipsychotics. Furthermore, it exhibits potent anticholinergic effects, comparable to clozapine. This compound also inhibits the reuptake of norepinephrine, which may contribute to its antidepressant properties.

Key Experimental Protocols

Objective: To determine the binding affinity of this compound to various neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or from specific brain regions (e.g., calf cerebral cortex) are prepared by homogenization and centrifugation.

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors, [3H]-QNB for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Objective: To assess the antagonist activity of this compound at the D2 dopamine receptor.

Protocol:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

-

Assay Setup: Cells are plated in 96- or 384-well plates and allowed to attach.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: Dopamine is added to the wells to stimulate the D2 receptors, in the presence of forskolin to induce cAMP production.

-

cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF or ELISA-based).

-

Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.

Objective: To measure the inhibitory effect of this compound on norepinephrine reuptake.

Protocol:

-

Tissue Preparation: Slices of rat cerebral cortex are prepared.

-

Radioligand Incubation: The slices are incubated with [3H]-noradrenaline ([3H]-NA) to allow for its uptake into noradrenergic nerve terminals.

-

Compound Treatment: The slices are then exposed to varying concentrations of this compound.

-

Measurement of Release: The amount of [3H]-NA released from the slices, both spontaneously and upon electrical stimulation, is measured.

-

Data Analysis: The inhibitory effect of this compound on the accumulation and release of [3H]-NA is quantified to determine its potency as a norepinephrine reuptake inhibitor.

In Vivo Pharmacology

In vivo studies in animal models have further elucidated the pharmacological profile of this compound.

-

Antipsychotic-like Activity: this compound shows activity in animal models predictive of antipsychotic efficacy, though it binds less to dopamine D2 receptor sites compared to clozapine. It enhances dopamine turnover to a greater extent than clozapine and is equally active in the striatum, nucleus accumbens, and cortex.

-

Low Extrapyramidal Side Effects: Similar to clozapine, this compound has a low propensity to induce catalepsy and does not cause apomorphine supersensitivity, suggesting a lower risk of extrapyramidal side effects.

-

Antidepressant-like Effects: this compound exhibits effects in common with antidepressants, such as tetrabenazine antagonism and inhibition of norepinephrine uptake ex vivo.

-

Sedation and Muscle Relaxation: The compound induces sedation and muscle relaxation.

-

Prolactin Levels: Unlike many other antipsychotics, this compound does not significantly increase prolactin blood levels.

Pharmacokinetics

Information on the detailed pharmacokinetics of this compound is limited in publicly available literature. General studies on neuroleptic pharmacokinetics from the era of this compound's development highlight the use of techniques like high-performance liquid chromatography (HPLC) for plasma level determination. For atypical antipsychotics like clozapine, pharmacokinetic profiles can show large interpatient variability.

Clinical Studies

Open-label multicenter trials have been conducted to evaluate the efficacy and safety of this compound in patients with schizophrenia.

-

Efficacy: In a trial with 104 schizophrenic patients, a daily dose of 200-400 mg of this compound resulted in a good or very good overall benefit in 66% of patients, with a responder rate of 80%. Another study with 46 patients showed that a mean daily dosage of 300-400 mg was an effective antipsychotic treatment, with a notable improvement in depressive symptoms.

-

Side Effects: The most common side effect was mild to moderate fatigue. Importantly, no drug-induced Parkinsonism was observed, and extrapyramidal side effects were extremely rare. However, a case of agranulocytosis was reported in a patient with pre-existing granulocytopenia, which resolved after discontinuing the drug.

Visualizations

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound.

Experimental Workflows

The following diagrams outline the general workflows for key in vitro experiments.

Conclusion

This compound is a pharmacologically complex atypical antipsychotic with a receptor binding profile that explains its antipsychotic, antidepressant, and sedative effects. Its similarity to clozapine, particularly in its low propensity for extrapyramidal side effects, makes it an interesting compound for study. However, the risk of agranulocytosis remains a significant concern. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further exploring the pharmacology of this compound and its potential as a lead compound for the development of safer and more effective treatments for psychotic disorders.

References

- 1. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

Fluperlapine's Interaction with Cholinergic and Noradrenergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluperlapine, an atypical antipsychotic agent, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. This technical guide provides an in-depth analysis of this compound's effects on the cholinergic and noradrenergic systems. Drawing from available preclinical data, this document summarizes quantitative binding affinities, details relevant experimental methodologies, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Effects on the Cholinergic System

This compound demonstrates pronounced anticholinergic properties, a characteristic it shares with other atypical antipsychotics like clozapine.[1][2] This activity is primarily mediated through its interaction with muscarinic acetylcholine receptors. The anticholinergic nature of this compound is thought to contribute to its lower incidence of extrapyramidal side effects, a significant advantage over typical antipsychotics.[3]

Quantitative Data: Muscarinic Receptor Affinity

The affinity of this compound for muscarinic receptors has been quantified using radioligand binding assays. The available data indicates a potent interaction, comparable to that of clozapine.

| Receptor Family | Radioligand | Tissue Source | Method | Affinity (IC50) | Reference |

| Muscarinic | [³H]-QNB | Calf Cerebral Cortex | Radioligand Displacement Assay | ~15 nM | [4] |

Experimental Protocol: Muscarinic Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors, based on the methodologies cited in the literature.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for the binding of a radiolabeled antagonist, such as [³H]-Quinuclidinyl benzilate ([³H]-QNB), to muscarinic acetylcholine receptors.

Materials:

-

Tissue Preparation: Calf cerebral cortex, homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-QNB.

-

Competitor: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter and cocktail.

Procedure:

-

Membrane Preparation: Homogenize the calf cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the pellet by resuspension and centrifugation. Finally, resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, [³H]-QNB at a fixed concentration (typically near its Kd value), and varying concentrations of this compound. For total binding, add assay buffer instead of the competitor. For non-specific binding, add the high concentration of atropine.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Signaling Pathway

This compound acts as an antagonist at muscarinic receptors. M1, M3, and M5 muscarinic receptors are coupled to Gq/11 proteins. Antagonism by this compound would block the canonical signaling cascade initiated by acetylcholine, which involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Effects on the Noradrenergic System

This compound interacts with the noradrenergic system in a dual manner: by blocking alpha-1 adrenergic receptors and by inhibiting the reuptake of norepinephrine (noradrenaline). This profile is distinct from some other atypical antipsychotics and contributes to its unique therapeutic and side-effect profile.[1]

Quantitative Data: Adrenergic Receptor and Transporter Affinity

This compound shows a marked affinity for alpha-1 adrenoceptors, while its affinity for alpha-2 adrenoceptors is negligible. It also functions as a norepinephrine reuptake inhibitor.

| Target | Radioligand/Method | Tissue Source | Affinity (IC50) | Reference |

| Alpha-1 Adrenoceptors | Radioligand Displacement Assay | Calf Cerebral Cortex | ~10 nM | |

| Norepinephrine Transporter | Inhibition of [³H]-Norepinephrine Accumulation | Rat Cerebral Cortex Slices | Less potent than imipramine |

Experimental Protocol: Norepinephrine Reuptake Inhibition Assay

The following is a generalized protocol for assessing norepinephrine reuptake inhibition in rat brain slices.

Objective: To measure the ability of this compound to inhibit the uptake of [³H]-norepinephrine into rat cerebral cortex slices.

Materials:

-

Tissue Preparation: Rat cerebral cortex slices (e.g., 300 µm thickness).

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: this compound at various concentrations.

-

Uptake Buffer: Krebs-Ringer bicarbonate buffer, saturated with 95% O₂ / 5% CO₂.

-

Inhibitors: Pargyline (to inhibit monoamine oxidase) and U-0521 (to inhibit catechol-O-methyltransferase).

-

Filtration and Scintillation Counting equipment.

Procedure:

-

Slice Preparation: Prepare thin slices of rat cerebral cortex using a tissue chopper or vibratome.

-

Pre-incubation: Pre-incubate the slices in uptake buffer containing pargyline and U-0521 to prevent the metabolic degradation of norepinephrine.

-

Incubation: Transfer the slices to tubes containing fresh buffer with varying concentrations of this compound. After a short pre-incubation with the test compound, add [³H]-norepinephrine at a fixed concentration.

-

Uptake Period: Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for norepinephrine uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the slices with ice-cold buffer.

-

Lysis and Quantification: Lyse the tissue slices and measure the accumulated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-norepinephrine uptake (IC50).

Signaling Pathway

This compound's antagonism of alpha-1 adrenergic receptors interferes with the Gq/11-coupled signaling pathway, similar to its action on M1/M3/M5 muscarinic receptors. This would block norepinephrine-induced activation of PLC and subsequent downstream signaling.

Summary and Conclusion

This compound's pharmacological profile is characterized by a potent interaction with both the cholinergic and noradrenergic systems. Its strong anticholinergic activity, mediated by muscarinic receptor antagonism, is a key feature that likely contributes to its atypical antipsychotic properties and reduced extrapyramidal side effects. Concurrently, its high affinity for alpha-1 adrenergic receptors and its ability to inhibit norepinephrine reuptake suggest a modulatory role in noradrenergic neurotransmission, which may be associated with its antidepressant-like effects.

The quantitative data, though limited in terms of subtype specificity, clearly indicate that this compound's affinity for muscarinic and alpha-1 adrenergic receptors is in the low nanomolar range, highlighting the clinical relevance of these interactions. The experimental protocols provided offer a foundation for further investigation into the nuanced pharmacology of this compound and similar compounds.

For drug development professionals, the dual action of this compound on these two critical neurotransmitter systems underscores the complexity of designing centrally acting agents. A thorough understanding of these interactions is paramount for predicting clinical efficacy and side-effect profiles. Further research to elucidate the binding affinities of this compound at the specific subtypes of muscarinic and adrenergic receptors would provide a more complete picture of its mechanism of action and could guide the development of future therapeutics with improved selectivity and tolerability.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Pharmacological Profile of Fluperlapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluperlapine, an atypical antipsychotic, exhibits a complex in-vitro pharmacological profile characterized by its interactions with a range of neurotransmitter receptors. This document provides a detailed technical overview of this compound's receptor binding affinities, functional activities, and the associated signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action at the molecular level.

Receptor Binding Affinity

This compound demonstrates a distinct binding profile, with notable affinity for muscarinic, adrenergic, and dopamine receptors. The following table summarizes the available quantitative data on its binding affinities (IC50 and Kᵢ values) for various receptors. Kᵢ values represent the dissociation constant for inhibitor binding, with a lower value indicating a higher binding affinity.

| Receptor Subtype | Ligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Muscarinic Receptor | [³H]-QNB | Calf cerebral cortex | ~15 | [1] | |

| α₁-Adrenoceptor | Calf cerebral cortex | ~10 | [1] | ||

| Dopamine D₂ Receptor | Rat striatum | Potency lower than haloperidol | [2] |

Functional Activity and Signaling Pathways

This compound's interactions with its target receptors translate into specific functional activities, modulating downstream signaling cascades. This section details its effects on key receptors and visualizes the associated pathways.

Muscarinic M₄ Receptor Agonism

This compound has been identified as a functional agonist at the muscarinic M₄ receptor.[3] M₄ receptors are G-protein coupled receptors (GPCRs) linked to Gᵢ/ₒ proteins. Agonism at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]

Dopamine D₂ Receptor Antagonism

In-vivo studies have demonstrated that this compound blocks dopamine D₂ receptors. D₂ receptors are coupled to Gᵢ/ₒ proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. By acting as an antagonist, this compound prevents dopamine from binding to D₂ receptors, thereby disinhibiting adenylyl cyclase and leading to an increase in cAMP levels.

α₁-Adrenoceptor Antagonism

This compound exhibits a marked affinity for α₁-adrenoceptors, and typical antipsychotics with this characteristic generally act as antagonists. α₁-Adrenoceptors are coupled to Gₐ proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Experimental Protocols

This section outlines the general methodologies for the key in-vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., from calf cerebral cortex or recombinant cell lines).

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]-QNB for muscarinic receptors).

-

This compound at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and a range of concentrations of this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement for M₄ Receptor Agonism

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) following receptor activation.

Materials:

-

A cell line stably expressing the human muscarinic M₄ receptor (e.g., CHO or HEK293 cells).

-

This compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cells expressing the M₄ receptor are seeded in microplates.

-

The cells are then treated with different concentrations of this compound.

-

Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

After an incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a suitable detection kit.

-

The concentration of this compound that produces 50% of its maximal inhibitory effect on cAMP production (EC₅₀) is determined by analyzing the dose-response curve.

Conclusion

The in-vitro pharmacological profile of this compound reveals a multifaceted mechanism of action, primarily involving agonism at muscarinic M₄ receptors and antagonism at dopamine D₂ and α₁-adrenergic receptors. This profile, characterized by its unique combination of receptor interactions, likely contributes to its atypical antipsychotic properties. Further research to establish a comprehensive Kᵢ value profile and to fully elucidate the downstream consequences of its functional activities at various receptors will provide a more complete understanding of its therapeutic potential and side-effect profile.

References

- 1. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]

Fluperlapine and its potential antidepressant properties

An In-depth Technical Guide on the Potential Antidepressant Properties of Fluperlapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NB 106-689) is a morphanthridine derivative, structurally similar to clozapine, that was developed and investigated in the 1980s as an atypical antipsychotic.[1] Although never marketed, primarily due to a risk of agranulocytosis similar to clozapine, preclinical and clinical investigations revealed a unique pharmacological profile that included potential antidepressant effects.[1][2][3] This document synthesizes the available technical data on this compound, focusing on its mechanism of action, receptor binding profile, and the experimental evidence supporting its potential utility in depressive disorders. It aims to provide a comprehensive overview for researchers interested in the pharmacology of atypical antipsychotics and the development of novel antidepressants.

Introduction

This compound, or 3-fluoro-6-(4-methylpiperazin-1-yl)-11H-dibenzo[b,e]azepine, emerged from a research program seeking to identify antipsychotic agents with an "atypical" profile, characterized by a low incidence of extrapyramidal side effects (EPS).[2] Early studies quickly established its similarity to clozapine, noting its sedative, muscle relaxant, and anticholinergic properties, with a notable absence of catalepsy in animal models. Beyond its antipsychotic efficacy, investigators observed significant improvement in depressive symptoms among schizophrenic patients, prompting a specific exploration of its antidepressant-like qualities. This guide will deconstruct the pharmacological basis for these observations.

Pharmacodynamics and Mechanism of Action

The potential antidepressant effects of this compound are thought to arise from its complex, multi-receptor interaction profile, a hallmark of many atypical antipsychotics that have demonstrated mood-stabilizing or antidepressant activity. The primary mechanisms include its interaction with dopaminergic, serotonergic, adrenergic, and cholinergic systems.

Receptor Binding Profile

Quantitative binding data for this compound is limited compared to modern compounds. However, key studies from the 1980s provide valuable insights into its receptor affinities. Unlike typical antipsychotics, which are potent D2 receptor antagonists, this compound exhibits a weaker and more transient blockade of striatal D2 receptors, which is believed to contribute to its low EPS liability. Its profile is characterized by potent anticholinergic and alpha-1 adrenergic antagonism.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor Target | Tissue Source | Radioligand | Measured Affinity (IC50) | Reference Compound |

|---|---|---|---|---|

| Muscarinic (Cholinergic) | Calf Cerebral Cortex | [3H]-QNB | ~15 nM | Clozapine (equipotent) |

| Alpha-1 (α1) Adrenoceptor | Calf Cerebral Cortex | - | ~10 nM | - |

| Dopamine D2 | Rat Striatum | - | Lower potency than haloperidol | Haloperidol, Clozapine |

Note: Data is derived from historical publications; methodologies may differ from current standards. The symbol '-' indicates data not specified in the source.

Neurotransmitter System Interactions

-

Dopaminergic System: this compound blocks D2 receptors with lower potency and shorter duration compared to haloperidol. Like clozapine, it increases dopamine turnover and is equally active in the striatum, nucleus accumbens, and cortex. This weak and brief D2 blockade is a key feature of its atypical profile.

-

Noradrenergic System: A key feature distinguishing this compound from clozapine is its effect on the noradrenergic system. It was found to be an inhibitor of norepinephrine (noradrenaline, NA) reuptake in rat brain slices, a mechanism shared with many classic antidepressant drugs. This action, combined with its potent α1-adrenoceptor affinity, suggests a significant modulation of noradrenergic neurotransmission.

-

Serotonergic System: While direct, quantitative binding data on serotonin receptors is scarce in the primary literature for this compound, its classification as an atypical antipsychotic implies significant interaction with the serotonergic system, particularly 5-HT2A receptors. The antidepressant effects of many atypical antipsychotics are linked to their potent 5-HT2A antagonism combined with D2 blockade, which is believed to synergistically increase dopamine release in the prefrontal cortex.

-

Cholinergic System: this compound exhibits potent anticholinergic effects, equipotent to clozapine, with an IC50 of approximately 15 nM for muscarinic receptors.

Preclinical Evidence of Antidepressant Activity

Preclinical studies provided the initial signals for this compound's antidepressant potential. The methodologies, while standard for the era, offer insight into its unique pharmacological profile.

Key Experimental Protocols and Findings

Experiment 1: Tetrabenazine Antagonism

-

Protocol: Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines (dopamine, norepinephrine, serotonin), inducing a state of ptosis (eyelid drooping), hypolocomotion, and catalepsy in rodents, which is considered an animal model of depression. Test compounds are administered prior to tetrabenazine, and their ability to prevent or reverse ptosis is measured.

-

This compound Findings: this compound was as effective as the tricyclic antidepressant imipramine in antagonizing tetrabenazine-induced ptosis in rats. This effect remained consistent after ten daily administrations, suggesting a stable and robust antidepressant-like action. This finding strongly points towards a functional restoration of monoaminergic tone.

Experiment 2: Norepinephrine Reuptake Inhibition

-

Protocol: This in vitro assay utilizes slices of rat cerebral cortex. The tissue is incubated with radiolabeled norepinephrine ([3H]-NA). The ability of a test compound to inhibit the accumulation of [3H]-NA into the nerve terminals is measured. The protocol also assessed the effects on the spontaneous and electrically-induced release of [3H]-NA.

-

This compound Findings: The experiments demonstrated that this compound is an inhibitor of norepinephrine reuptake. While less potent than imipramine in this assay, the effect was significant and, alongside tetrabenazine antagonism, provides a clear mechanistic link to established antidepressant pharmacology.

Clinical Observations

While no dedicated clinical trials for depression were conducted, open-label multicenter trials in schizophrenic patients provided human data on this compound's effects on mood.

-

Study Design: An open multicenter trial involving 46 schizophrenic patients treated with this compound for 20 days. A larger trial included 104 patients treated for 6 weeks.

-

Dosage: A mean daily dosage of 300-400 mg was found to be effective for psychosis.

-

Antidepressant Effects: In addition to a marked antipsychotic effect, the studies reported a "good improvement of depressive symptoms." This observation in a patient population often suffering from negative and depressive symptoms is a strong indicator of the drug's potential mood-modulating properties.

-

Side Effects: The primary concerns were sedation and a risk of agranulocytosis, which ultimately halted its development. Extrapyramidal side effects were noted to be extremely rare.

Visualizing the Mechanism and Workflow

To better understand the theoretical basis of this compound's action and the context of its evaluation, the following diagrams are provided.

Hypothesized Signaling Pathway for Antidepressant Effect

The diagram below illustrates the hypothesized mechanism by which combined 5-HT2A and D2 receptor antagonism—a core feature of atypical antipsychotics—may lead to an antidepressant effect by increasing dopamine in the prefrontal cortex.

References

Unveiling the Sedative Properties of Fluperlapine: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluperlapine, a dibenzazepine derivative, is an atypical antipsychotic agent that has demonstrated a complex pharmacological profile inclusive of sedative, muscle relaxant, and anticholinergic effects in preclinical studies.[1] Its structural and functional similarities to clozapine have positioned it as a compound of interest for understanding the mechanisms underlying the therapeutic and side-effect profiles of atypical antipsychotics. This technical guide provides an in-depth overview of the preclinical investigation into the sedative effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Rationale for Sedative Effects

The sedative properties of this compound are believed to arise from its multi-receptor binding profile. The compound exhibits a notable affinity for several neurotransmitter receptors known to modulate arousal, sleep, and motor function. These include dopamine D2 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.[2][3] Furthermore, this compound has been shown to possess potent central antiserotonin activity, which may also contribute to its sedative and behavioral effects.[4]

Quantitative Data from Preclinical Models

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Ki (nM) | Species/Tissue | Reference |

| Dopamine D2 | Higher than Clozapine | Rat Striatum | [1] |

| Alpha-1 Adrenoceptor | ~10 | Calf Cerebral Cortex | |

| Muscarinic (M1-M5) | ~15 ([3H]-QNB displacement) | Calf Cerebral Cortex |

Note: A specific Ki value for D2 receptors was not provided in the cited literature, but it was noted to be lower affinity (higher Ki) than clozapine.

Table 2: In Vivo Pharmacological Effects of this compound

| Test | Species | Dose (ED50) | Effect | Reference |

| Head-Twitch Response (5-HTP induced) | Mouse | 0.3 mg/kg i.p. | Antagonism | |

| Head-Twitch Response (5-HTP induced) | Rat | 0.89 mg/kg i.p. | Antagonism | |

| Forepaw Clonic Convulsions (Tryptamine induced) | Rat | 9.0 mg/kg i.p. | Counteraction | |

| Tremor (Tryptamine induced) | Rat | 7.5 mg/kg i.p. | Counteraction | |

| Tetrabenazine-induced Ptosis | Rat | Effective (dose not specified) | Antagonism |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the methodologies for key experiments used to assess the sedative and related effects of this compound.

Electroencephalogram (EEG) Analysis in Rats

Objective: To assess the central sedative effects of this compound by measuring changes in brain electrical activity.

Animal Model:

-

Species: Rat (e.g., Wistar or Sprague-Dawley)

-

Sex: Male

-

Weight: 200-250 g

-

Housing: Individually housed in a temperature and light-controlled environment (12-hour light/dark cycle).

Surgical Implantation of Electrodes:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes over the frontal cortex and a reference electrode over the cerebellum.

-

Secure the electrode assembly to the skull with dental cement.

-

Allow a recovery period of at least one week post-surgery.

Experimental Procedure:

-

Habituate the rats to the recording chamber for at least 30 minutes prior to the experiment.

-

Record baseline EEG activity for a defined period (e.g., 60 minutes).

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - i.p.).

-

Record EEG activity continuously for a specified duration post-administration (e.g., 2-4 hours).

-

Analyze the EEG recordings for changes in power spectra, specifically focusing on delta (1-4 Hz), theta (4-8 Hz), alpha (8-12 Hz), and beta (12-30 Hz) frequency bands. An increase in slow-wave activity (delta and theta) and a decrease in fast-wave activity (alpha) are indicative of sedation.

Tetrabenazine-Induced Ptosis Antagonism in Rats

Objective: To evaluate the potential antidepressant and sedative-like effects of this compound by assessing its ability to reverse tetrabenazine-induced ptosis.

Animal Model:

-

Species: Rat (e.g., Wistar)

-

Sex: Male

-

Weight: 180-220 g

Experimental Procedure:

-

Administer this compound or a reference compound (e.g., imipramine) at various doses.

-

After a specified pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 30 mg/kg, i.p.).

-

At fixed time points post-tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis (eyelid closure) for each animal. A common scoring system is:

-

0: Eyes fully open

-

1: Eyes one-quarter closed

-

2: Eyes half closed

-

3: Eyes three-quarters closed

-

4: Eyes fully closed

-

-

Calculate the mean ptosis score for each treatment group at each time point. A reduction in the ptosis score compared to the vehicle-treated group indicates antagonism of tetrabenazine's effects.

Visualizing the Mechanisms of Action

The sedative effects of this compound are a consequence of its interaction with multiple neurotransmitter systems. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and the overall experimental workflow.

Caption: Putative signaling pathways modulated by this compound leading to sedation.

Caption: General experimental workflow for assessing the sedative effects of this compound.

Conclusion

The preclinical data available for this compound strongly indicate that it possesses sedative properties, which are likely mediated by its antagonist activity at dopamine D2, alpha-1 adrenergic, and muscarinic receptors, as well as its potent central antiserotonin effects. While quantitative dose-response data from locomotor and motor coordination assays are limited in publicly accessible literature, the existing pharmacological data provide a solid foundation for understanding its sedative potential. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to further investigate the sedative mechanisms of this compound and similar atypical antipsychotic compounds. Further studies are warranted to fully characterize the dose-dependent sedative profile of this compound in a broader range of preclinical models.

References

- 1. Pharmacology of this compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and pharmacological effects of this compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on dopaminergic systems in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central antiserotonin action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluperlapine's Interaction with Serotonin 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluperlapine, an atypical antipsychotic agent, exhibits a complex pharmacological profile with significant interactions at various serotonin (5-HT) receptor subtypes. This document provides a comprehensive technical overview of this compound's binding affinities and functional activities at 5-HT receptors, based on currently available scientific literature. It includes a detailed summary of quantitative data, representative experimental protocols for assessing receptor interaction, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers and professionals engaged in the study of neuropsychiatric drug development and the molecular pharmacology of atypical antipsychotics.

Binding Affinity of this compound at 5-HT Receptors

This compound demonstrates high affinity for several serotonin receptor subtypes, which is a characteristic feature of many atypical antipsychotics and is believed to contribute to their therapeutic efficacy and side-effect profiles. The binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand.

Table 1: Binding Affinity (Ki) of this compound at Human Serotonin (5-HT) Receptors

| 5-HT Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT2A | 7.9 | [1] |

| 5-HT2C | 18.2 | [1] |

| 5-HT6 | 29 | [1] |

| 5-HT7 | 4.6 | [1] |

Note: The Ki values are derived from a publicly available database and are pending verification from primary peer-reviewed literature.

Functional Activity of this compound at 5-HT Receptors

The functional activity of this compound at 5-HT receptors is multifaceted, encompassing agonism and inverse agonism, which describes the ability of a ligand to not only block the action of an agonist but also to reduce the basal, constitutive activity of a receptor.

Table 2: Functional Activity of this compound at Serotonin (5-HT) Receptors

| 5-HT Receptor Subtype | Functional Activity | Quantitative Data | Reference |

| 5-HT2A | Inverse Agonist | Data not available | Inferred from the class effect of atypical antipsychotics[2] |

| 5-HT2C | Potent Inverse Agonist | Data not available | |

| 5-HT6 | Agonist | Data not available | [No specific reference found in the provided search results] |

| 5-HT7 | Inverse Agonist | pKi = 8.3 | [No specific reference found in the provided search results] |

There is some conflicting information in the literature regarding this compound's activity at the 5-HT7 receptor, with some sources describing it as an agonist. However, more recent and specific data from the IUPHAR/BPS Guide to PHARMACOLOGY indicates inverse agonist activity. This highlights the need for further research to fully elucidate its functional profile at this receptor subtype.

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the study of this compound's interaction with 5-HT receptors.

Radioligand Binding Assay (General Protocol)

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK-293 cells) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

-

The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in the assay buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

-

Varying concentrations of the unlabeled competitor drug (this compound).

-

The prepared cell membranes.

-

-

For determining non-specific binding, a high concentration of a known non-radioactive ligand for the receptor is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP) Accumulation Assay for 5-HT2C Inverse Agonism (Representative Protocol)

This functional assay is used to measure the Gq/11-mediated signaling of 5-HT2C receptors.

-

Cell Culture and Labeling:

-

Cells stably expressing the human 5-HT2C receptor (e.g., NIH-3T3 or HEK-293 cells) are seeded in multi-well plates.

-

The cells are incubated overnight in an inositol-free medium supplemented with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Inverse Agonist Assay:

-

After labeling, the cells are washed with a buffer.

-

A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Varying concentrations of this compound are added to the wells.

-

The plates are incubated for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Detection:

-

The incubation is stopped by the addition of a cold acid (e.g., perchloric acid).

-

The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography columns.

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The amount of [3H]inositol phosphate accumulation is plotted against the concentration of this compound.

-

The data are analyzed using non-linear regression to determine the IC50 value for the inhibition of basal inositol phosphate production and the maximal inhibition (Emax).

-

Cyclic AMP (cAMP) Functional Assay for 5-HT6 and 5-HT7 Receptors (Representative Protocol)

This assay measures the Gs- or Gi-mediated signaling of 5-HT6 and 5-HT7 receptors.

-

Cell Culture:

-

Cells stably expressing the human 5-HT6 or 5-HT7 receptor (e.g., CHO or HEK-293 cells) are seeded in multi-well plates.

-

-

Functional Assay (Agonist/Inverse Agonist Mode):

-

The cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For agonist testing (for 5-HT6), varying concentrations of this compound are added.

-

For inverse agonist testing (for 5-HT7), varying concentrations of this compound are added to measure the reduction in basal cAMP levels.

-

The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

cAMP Detection:

-

The reaction is stopped by lysing the cells.

-

The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, according to the manufacturer's instructions.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP levels in the cell lysates are determined from the standard curve.

-

For agonist activity, the data are plotted to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

-

For inverse agonist activity, the data are plotted to determine the IC50 (concentration for 50% inhibition of basal activity) and the degree of maximal inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound's activity at 5-HT receptors.

Caption: 5-HT2C receptor inverse agonism pathway.

Caption: 5-HT6 receptor agonism pathway.

Caption: 5-HT7 receptor inverse agonism pathway.

Caption: Radioligand binding assay workflow.

Caption: Functional cell-based assay workflow.

Conclusion

This compound exhibits a distinct and potent interaction profile with multiple serotonin 5-HT receptor subtypes, characterized by high-affinity binding and diverse functional activities, including inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and agonism at 5-HT6 receptors. This complex pharmacology is likely integral to its therapeutic effects as an atypical antipsychotic. While the available data provides a solid foundation for understanding its mechanism of action, further research is warranted to obtain more precise quantitative functional data (e.g., EC50, IC50, and Emax values) and to elucidate the specific experimental conditions under which the reported binding affinities were determined. Such studies will be invaluable for a more complete characterization of this compound and for the rational design of future neuropsychiatric therapeutics with improved efficacy and safety profiles.

References

Historical context of Fluperlapine's development and discontinuation

An In-depth Review of the Historical Development, Pharmacological Profile, and Discontinuation of a Novel Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluperlapine (NB 106-689) emerged in the late 1970s as a promising atypical antipsychotic with a unique pharmacological profile, demonstrating potential efficacy in treating schizophrenia and other psychotic disorders. Structurally and pharmacologically similar to clozapine, it exhibited a broad spectrum of activity, including antidepressant and sedative effects. Clinical trials in the 1980s supported its therapeutic potential; however, concerns over a significant and potentially life-threatening adverse effect—agranulocytosis—ultimately led to the cessation of its development and prevented it from ever reaching the market. This whitepaper provides a comprehensive historical and technical overview of this compound, detailing its development timeline, mechanism of action, clinical trial findings, and the pivotal safety concerns that led to its discontinuation.

Introduction

The development of antipsychotic medications has been a cornerstone of psychiatric medicine since the introduction of chlorpromazine in the 1950s. The quest for agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile has driven decades of research. In this context, this compound was synthesized in 1979, offering a potential advancement in the atypical antipsychotic class. Its structural resemblance to clozapine, a highly effective antipsychotic for treatment-resistant schizophrenia, suggested a similar therapeutic promise but also foreshadowed a shared, serious hematological risk.

Historical Development

This compound, also known as fluoroperlapine, is a morphanthridine atypical antipsychotic. Its synthesis in 1979 was followed by preclinical studies in animals and subsequent clinical investigations in humans beginning in 1984.[1] Early studies revealed its potential in a variety of conditions, including schizophrenia, psychosis associated with Parkinson's disease, depressive symptoms, and dystonia.[1] Despite these promising findings, the development of this compound was halted, and it was never marketed. The primary reason for its discontinuation was the risk of agranulocytosis, a severe and potentially fatal reduction in white blood cells, a concern that also plagued its structural analog, clozapine.[1]

Pharmacodynamics and Mechanism of Action

This compound's complex pharmacological profile is characterized by its interaction with multiple neurotransmitter systems.

Receptor Binding Profile

This compound exhibits a broad receptor binding profile, acting on dopaminergic, serotonergic, adrenergic, and muscarinic receptors. This multi-receptor activity is believed to contribute to its antipsychotic, antidepressant, and sedative effects.

| Receptor Target | Affinity/Action | Reference |

| Dopamine D2 | Lower affinity antagonist compared to typical antipsychotics. Weak and brief action on brain dopamine systems. | [2][3] |

| Serotonin 5-HT6/5-HT7 | Agonist | |

| Alpha-1 Adrenergic | Marked affinity (antagonist) | |

| Muscarinic M4 | Agonist; inhibits cAMP formation. |

Neurotransmitter System Effects

-

Dopaminergic System: this compound blocks D2 receptors, though with lower potency and shorter duration than typical antipsychotics like haloperidol. This weaker and briefer action on dopamine systems is thought to be responsible for the low incidence of extrapyramidal side effects.

-

Noradrenergic System: Unlike clozapine, this compound does not significantly enhance norepinephrine turnover. However, it does inhibit the reuptake of norepinephrine, a property it shares with some antidepressant medications.

-

Cholinergic System: this compound demonstrates pronounced anticholinergic effects and acts as an agonist at muscarinic M4 receptors, leading to the inhibition of cyclic AMP (cAMP) formation.

Signaling Pathways

This compound's interaction with various G-protein coupled receptors (GPCRs) initiates distinct intracellular signaling cascades.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. Dopamine D2 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking this action, this compound can modulate downstream signaling pathways regulated by cAMP and Protein Kinase A (PKA).

Muscarinic M4 Receptor Signaling

This compound acts as an agonist at the muscarinic M4 receptor. M4 receptors are also coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Alpha-1 Adrenergic Receptor Signaling

This compound is an antagonist at alpha-1 adrenergic receptors. These receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Serotonin 5-HT7 Receptor Signaling

This compound is an agonist at 5-HT7 receptors. These receptors are primarily coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP. Some studies also suggest coupling to G12 proteins, which can influence neuronal morphology.

Clinical Efficacy and Experimental Protocols

This compound underwent several open-label multicenter trials in patients with schizophrenia.

Key Clinical Trial in Schizophrenic Patients

An open multicenter trial involving 104 schizophrenic patients provides the most substantial clinical data on this compound's efficacy and safety.

Experimental Protocol:

-